Bis(2-chloroethyl)amine-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl)amine-d4 Hydrochloride is a chemical compound used as a starting material to synthesize piperazine derivatives . It has a linear formula of (ClCH2CH2)2NH·HCl .
Synthesis Analysis
The synthesis of Bis(2-chloroethyl)amine-d4 Hydrochloride involves the reaction of diethanolamine and thionyl chloride . The reaction is controlled at a temperature between -4-6℃, and after completion, it is stirred at room temperature for 1 hour. The mixture is then heated to 60-65℃ until all crystals are precipitated .Molecular Structure Analysis
The molecular structure of Bis(2-chloroethyl)amine-d4 Hydrochloride can be represented by the SMILES string Cl.ClCCNCCCl . The InChI key for this compound is YMDZDFSUDFLGMX-UHFFFAOYSA-N .Chemical Reactions Analysis
Bis(2-chloroethyl)amine-d4 Hydrochloride is mainly used as a pharmaceutical intermediate . It is synthesized by the reaction of diethanolamine and thionyl chloride .Physical And Chemical Properties Analysis
Bis(2-chloroethyl)amine-d4 Hydrochloride is a powder with a melting point of 212-214 °C (lit.) . It has a molecular weight of 178.49 .Scientific Research Applications
Deuterium-Labeled Analogs Synthesis
Bis(2-chloroethyl)amine-d4 hydrochloride is used in the synthesis of deuterium-labeled analogs of drugs like cyclophosphamide and its metabolites, contributing to the field of stable isotope dilution-mass spectrometry. This application is crucial for the quantitative analysis of drugs and their metabolites in human body fluids, enhancing the precision of pharmacokinetic studies (Griggs & Jarman, 1975).
Chemical Synthesis Process Optimization
Research has focused on optimizing the synthesis process of Bis(2-chloroethyl)amine hydrochloride from diethanol amine, using agents like thionyl chloride and solvents such as chloroform. The process aims at achieving high yield and efficiency, contributing to the field of chemical manufacturing and process optimization (Xiao Cui-ping, 2009).
Physical Properties and Phase Transitions
Dielectric Constant Switching
Bis(2-chloroethyl)amine hydrochloride exhibits a unique property of sharp switching of its dielectric constant near room temperature. This switching, resulting from dynamic changes in the molecular cation states, is essential for the development of materials with applications in electronics and smart materials (Xiu-Dan Shao et al., 2015).
Material Synthesis and Properties
Formation of Layered Carbonaceous Material
Thermal carbonization of bis(2-chloroethyl)amine hydrochloride leads to the formation of a novel, functional layered carbonaceous material. Despite being different in structure and composition, this material shares similarities with graphite oxide, including dispersibility in water, ion-exchange properties, and photoluminescence. Such materials have potential applications in a variety of fields, including electronics, sensors, and material science (A. Bourlinos et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-PBCJVBLFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCCCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CNCC([2H])([2H])Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675697 |
Source
|
Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chloroethyl)amine-d4 Hydrochloride | |
CAS RN |
58880-33-4 |
Source
|
Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.